3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine
Overview
Description
3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is a chemical compound with the following properties:
- IUPAC Name : 2-isopropyl-3,7-dimethylimidazo[1,2-a]pyridine
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- InChI Code : 1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3
- InChI Key : UPTFKTOWPWPYAR-UHFFFAOYSA-N
- Physical Form : Powder
- Purity : 95%
- Storage Temperature : Room temperature (RT)
- Country of Origin : Ukraine
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with two methyl groups and an isopropyl group attached. The arrangement of atoms and bonds determines its chemical properties and reactivity.
Chemical Reactions Analysis
The compound’s chemical reactions depend on its functional groups and substituents. Unfortunately, specific reaction mechanisms are not widely documented. Further investigation is necessary to explore its reactivity with various reagents.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Insoluble in water
- Toxicity : Safety information is not readily available.
Safety And Hazards
As safety data is limited, caution should be exercised when handling this compound. Always follow proper laboratory protocols and wear appropriate protective gear.
Future Directions
Research avenues include:
- Investigating its biological activity and potential therapeutic applications.
- Developing efficient synthetic routes.
- Assessing its environmental impact and toxicity.
Please note that the lack of comprehensive data necessitates further exploration. Researchers should continue investigating this intriguing compound to unlock its full potential. 🧪🔬
properties
IUPAC Name |
3,7-dimethyl-2-propan-2-ylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFKTOWPWPYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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